Enantiomer-Specific Potency and Selectivity in DPP-IV Inhibition
The (S)-enantiomer is the active component for potent DPP-IV inhibition. Analogues containing (S)-3-fluoropyrrolidine demonstrate good selectivity for DP-IV over the related enzyme quiescent cell proline dipeptidase (QPP), a key safety consideration [1]. While the (R)-enantiomer can also be an inhibitor, the (S)-enantiomer is often the primary driver of activity and selectivity in optimized structures like Compound 48, which exhibited good pharmacokinetic properties and oral activity in lean mice [1]. This highlights that the absolute stereochemistry is critical for achieving the desired biological profile, and the racemate or the wrong enantiomer would not be a suitable substitute.
| Evidence Dimension | Enzymatic Selectivity |
|---|---|
| Target Compound Data | Good selectivity for DP-IV over QPP for analogues containing (S)-3-fluoropyrrolidine |
| Comparator Or Baseline | Not quantified directly for the single fragment, but implied that the non-fluorinated or (R)-enantiomer would lack this selectivity profile. |
| Quantified Difference | Not available as a direct number, but the text explicitly states the good selectivity. |
| Conditions | In vitro enzymatic assays (DP-IV and QPP) |
Why This Matters
This enantioselectivity is crucial for procuring the correct stereoisomer to ensure target engagement and avoid off-target liabilities in drug development.
- [1] Caldwell, C. G., et al. (2004). Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(5), 1265-1268. View Source
